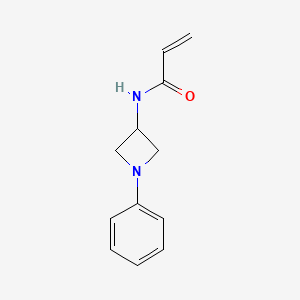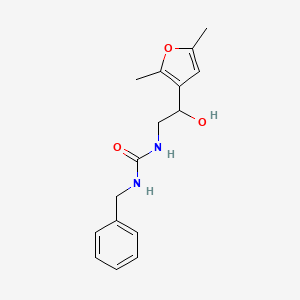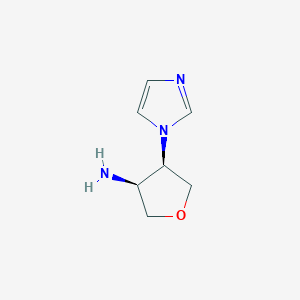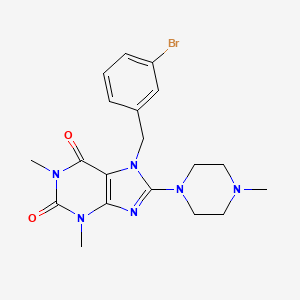
N-(1-Phenylazetidin-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Phenylazetidin-3-yl)prop-2-enamide, also known as ACP-105, is a synthetic non-steroidal androgen receptor modulator (SARM). It has been extensively studied for its potential applications in the fields of medicine and sports science.
Wissenschaftliche Forschungsanwendungen
N-(1-Phenylazetidin-3-yl)prop-2-enamide has been extensively studied for its potential applications in the treatment of muscle wasting, osteoporosis, and hypogonadism. It has also been investigated for its potential use as a performance-enhancing drug in sports science. N-(1-Phenylazetidin-3-yl)prop-2-enamide has shown promising results in increasing muscle mass, bone density, and strength in animal models.
Wirkmechanismus
N-(1-Phenylazetidin-3-yl)prop-2-enamide selectively binds to androgen receptors in the body, leading to an increase in protein synthesis and muscle growth. It also has a strong affinity for bone tissue, leading to an increase in bone density. Unlike traditional anabolic steroids, N-(1-Phenylazetidin-3-yl)prop-2-enamide does not have an impact on the prostate gland or other androgen-sensitive tissues.
Biochemical and Physiological Effects:
N-(1-Phenylazetidin-3-yl)prop-2-enamide has been shown to increase muscle mass, bone density, and strength in animal models. It has also been found to improve physical performance and endurance. N-(1-Phenylazetidin-3-yl)prop-2-enamide has a low potential for causing adverse effects on the liver, kidney, and cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Phenylazetidin-3-yl)prop-2-enamide has several advantages over traditional anabolic steroids in lab experiments. It has a low potential for causing adverse effects on the liver, kidney, and cardiovascular system. It also has a strong affinity for bone tissue, making it a potential treatment for osteoporosis. However, N-(1-Phenylazetidin-3-yl)prop-2-enamide is still in the early stages of development, and further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the development of N-(1-Phenylazetidin-3-yl)prop-2-enamide. It has the potential to be used as a treatment for muscle wasting, osteoporosis, and hypogonadism. It also has potential applications in sports science as a performance-enhancing drug. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other drugs. Additionally, research is needed to investigate the long-term effects of N-(1-Phenylazetidin-3-yl)prop-2-enamide on the body.
Synthesemethoden
The synthesis of N-(1-Phenylazetidin-3-yl)prop-2-enamide involves the reaction of 3-phenylazetidine-2,4-dione with 2-propen-1-amine in the presence of a catalyst. The resulting product is purified through a series of chromatographic techniques to obtain a white crystalline powder with a purity of over 99%.
Eigenschaften
IUPAC Name |
N-(1-phenylazetidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15)13-10-8-14(9-10)11-6-4-3-5-7-11/h2-7,10H,1,8-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBCBPPQQLNWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CN(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2866151.png)


![2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2866154.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2866155.png)

![3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide](/img/structure/B2866159.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2866161.png)

